molecular formula C23H18N2O2 B7878053 2,3-Bis(3-methylphenyl)quinoxaline-6-carboxylic acid

2,3-Bis(3-methylphenyl)quinoxaline-6-carboxylic acid

Cat. No.: B7878053
M. Wt: 354.4 g/mol
InChI Key: KRDLHRACUBOIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis(3-methylphenyl)quinoxaline-6-carboxylic acid is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(3-methylphenyl)quinoxaline-6-carboxylic acid typically involves the condensation of o-phenylenediamine with 3-methylbenzil in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting quinoxaline derivative is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(3-methylphenyl)quinoxaline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Bis(3-methylphenyl)quinoxaline-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Bis(3-methylphenyl)quinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis. In anticancer applications, it inhibits the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. The compound also interacts with neurotransmitter receptors in the brain, making it a potential candidate for treating neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(3-methylphenyl)quinoxaline-6-carboxylic acid is unique due to the presence of both methylphenyl groups and a carboxylic acid group, which confer distinct electronic and steric properties. These features enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications.

Properties

IUPAC Name

2,3-bis(3-methylphenyl)quinoxaline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c1-14-5-3-7-16(11-14)21-22(17-8-4-6-15(2)12-17)25-20-13-18(23(26)27)9-10-19(20)24-21/h3-13H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDLHRACUBOIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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